molecular formula C9H16ClNO2 B6197066 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride CAS No. 2680543-24-0

2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride

Cat. No.: B6197066
CAS No.: 2680543-24-0
M. Wt: 205.7
InChI Key:
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Description

2-{6-azaspiro[34]octan-2-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl It is known for its unique spirocyclic structure, which consists of a spiro-connected azetidine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-azaspiro[3.4]octan-7-yl}acetic acid hydrochloride
  • 2-oxa-6-azaspiro[3.3]heptane hydrochloride
  • 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid

Uniqueness

2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride involves the reaction of 2-bromoacetic acid with 6-azaspiro[3.4]octane in the presence of a base to form the desired product. The resulting product is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "2-bromoacetic acid", "6-azaspiro[3.4]octane", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromoacetic acid is reacted with 6-azaspiro[3.4]octane in the presence of a base (e.g. sodium hydroxide) to form the intermediate product, 2-{6-azaspiro[3.4]octan-2-yl}acetic acid.", "Step 2: The intermediate product is then converted to its hydrochloride salt form by reacting it with hydrochloric acid to form the final product, 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride." ] }

CAS No.

2680543-24-0

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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